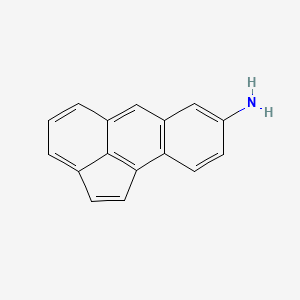
Aceanthrylen-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceanthrylen-8-amine is an organic compound with a complex polycyclic aromatic structure It is derived from aceanthrylene, a hydrocarbon known for its unique molecular configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aceanthrylen-8-amine typically involves the introduction of an amine group to the aceanthrylene backbone. One common method is the nitration of aceanthrylene followed by reduction to introduce the amine group. The nitration process involves treating aceanthrylene with a mixture of nitric acid and sulfuric acid to form a nitro derivative. This is then reduced using a reducing agent such as iron and hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Aceanthrylen-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Aceanthrylen-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of aceanthrylen-8-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with nucleophilic sites on biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Quinolin-8-amine: Shares a similar aromatic structure but with a different arrangement of nitrogen atoms.
Poly-aliphatic amine dendrimers: Similar in having multiple amine groups but differ in their dendritic structure.
Uniqueness: Aceanthrylen-8-amine is unique due to its specific polycyclic aromatic structure combined with an amine group at the 8th position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
646058-52-8 |
|---|---|
Fórmula molecular |
C16H11N |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
aceanthrylen-8-amine |
InChI |
InChI=1S/C16H11N/c17-13-5-7-14-12(9-13)8-11-3-1-2-10-4-6-15(14)16(10)11/h1-9H,17H2 |
Clave InChI |
TXHITHZDDODBOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


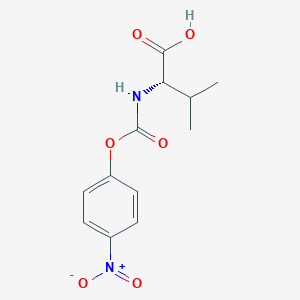
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
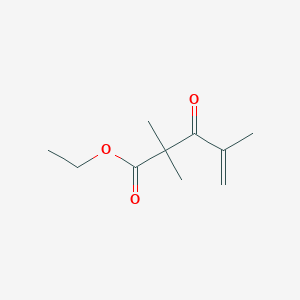
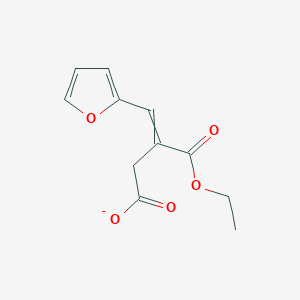
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
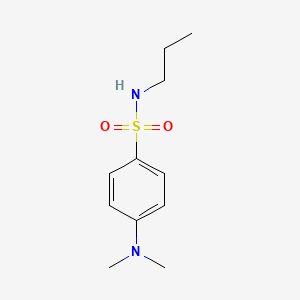
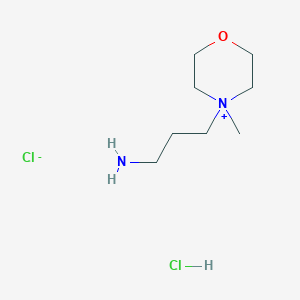
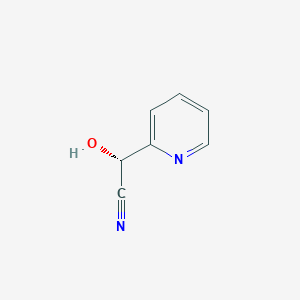
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
